molecular formula C20H19NO2 B2437138 (2E)-4,4-dimethyl-3-oxo-2-[(3-phenoxyphenyl)methylidene]pentanenitrile CAS No. 391649-92-6

(2E)-4,4-dimethyl-3-oxo-2-[(3-phenoxyphenyl)methylidene]pentanenitrile

Cat. No.: B2437138
CAS No.: 391649-92-6
M. Wt: 305.377
InChI Key: HAOFJCURRTWVBW-UHFFFAOYSA-N
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Description

(2E)-4,4-dimethyl-3-oxo-2-[(3-phenoxyphenyl)methylidene]pentanenitrile is an organic compound characterized by its unique structure, which includes a phenoxyphenyl group and a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4,4-dimethyl-3-oxo-2-[(3-phenoxyphenyl)methylidene]pentanenitrile typically involves the condensation of 3-phenoxybenzaldehyde with 4,4-dimethyl-3-oxopentanenitrile. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction proceeds via a Knoevenagel condensation mechanism, forming the desired product with high yield under mild conditions.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2E)-4,4-dimethyl-3-oxo-2-[(3-phenoxyphenyl)methylidene]pentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-4,4-dimethyl-3-oxo-2-[(3-phenoxyphenyl)methylidene]pentanenitrile is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s derivatives have shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators. These derivatives can be used to study biochemical pathways and develop new therapeutic agents.

Medicine

In medicinal chemistry, the compound is explored for its potential as a lead compound in drug discovery. Its structural features allow for modifications that can enhance biological activity and selectivity.

Industry

In the material science industry, this compound is investigated for its use in the development of polymers and advanced materials. Its unique structure can impart desirable properties such as thermal stability and mechanical strength to the resulting materials.

Mechanism of Action

The mechanism by which (2E)-4,4-dimethyl-3-oxo-2-[(3-phenoxyphenyl)methylidene]pentanenitrile exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The phenoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile
  • (2E)-2-{[(3-phenoxyphenyl)amino]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one

Uniqueness

Compared to similar compounds, (2E)-4,4-dimethyl-3-oxo-2-[(3-phenoxyphenyl)methylidene]pentanenitrile stands out due to its specific combination of a phenoxyphenyl group and a nitrile group

By understanding the properties and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.

Properties

IUPAC Name

(2E)-4,4-dimethyl-3-oxo-2-[(3-phenoxyphenyl)methylidene]pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-20(2,3)19(22)16(14-21)12-15-8-7-11-18(13-15)23-17-9-5-4-6-10-17/h4-13H,1-3H3/b16-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOFJCURRTWVBW-FOWTUZBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)OC2=CC=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/C1=CC(=CC=C1)OC2=CC=CC=C2)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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